1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)-
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Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at alternating positions in a six-membered ring. This particular compound is characterized by its unique substituents, which include a hexyl group, a methyl group, and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The hexyl, methyl, and methylamino groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the substituents on the triazine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-
- 1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-6-(methylamino)-
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 3-hexyl-1-methyl-6-(methylamino)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C11H22N4O2 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-hexyl-1-methyl-6-(methylamino)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H22N4O2/c1-4-5-6-7-8-15-10(16)13-9(12-2)14(3)11(15)17/h9,12H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
QGZYNPLKADGREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)NC(N(C1=O)C)NC |
Origin of Product |
United States |
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